molecular formula C12H13N5O3 B11157783 methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-alaninate

methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-alaninate

Cat. No.: B11157783
M. Wt: 275.26 g/mol
InChI Key: BCLVZTHYURQSHR-QMMMGPOBSA-N
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Description

METHYL 2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE is a complex organic compound featuring a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazole derivatives, including METHYL 2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE, can be approached through several methods:

Industrial Production Methods

Industrial production of tetrazole derivatives often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. These methods are designed to be environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tetrazole oxides, while reduction can produce amines .

Scientific Research Applications

METHYL 2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to various biological effects, such as inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE is unique due to its specific substitution pattern and the presence of both a tetrazole ring and a formamido group. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

methyl (2S)-2-[[3-(tetrazol-1-yl)benzoyl]amino]propanoate

InChI

InChI=1S/C12H13N5O3/c1-8(12(19)20-2)14-11(18)9-4-3-5-10(6-9)17-7-13-15-16-17/h3-8H,1-2H3,(H,14,18)/t8-/m0/s1

InChI Key

BCLVZTHYURQSHR-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)C1=CC(=CC=C1)N2C=NN=N2

Canonical SMILES

CC(C(=O)OC)NC(=O)C1=CC(=CC=C1)N2C=NN=N2

Origin of Product

United States

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